

A Comparative Spectroscopic Analysis of 5-Methyl-2-nitrophenol and Its Regioisomers

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Compound of Interest		
Compound Name:	5-Methyl-2-nitrophenol	
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This guide provides a detailed spectroscopic comparison of **5-Methyl-2-nitrophenol** and its various regioisomers. It is intended for researchers, scientists, and professionals in drug development and analytical chemistry who work with these compounds. This document summarizes key spectral data in a structured format, details the experimental protocols for data acquisition, and includes a workflow diagram for the analytical process.

The methyl-2-nitrophenol scaffold and its isomers are important intermediates in the synthesis of pharmaceuticals and other fine chemicals. Distinguishing between these regioisomers is critical for quality control and reaction monitoring. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide the necessary tools for unambiguous identification.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **5-Methyl-2-nitrophenol** and a selection of its regioisomers. This data has been compiled from various spectral databases and literature sources.

¹H NMR Spectral Data

Table 1: ¹H NMR Chemical Shifts (δ, ppm) for Methyl-2-nitrophenol Isomers



Compound	Solvent	Ar-H	-ОН	-СН₃
5-Methyl-2- nitrophenol[1][2] [3][4][5][6][7]				
2-Methyl-3- nitrophenol[8][9] [10][11]	DMSO-d₅	7.32 (d), 7.24 (t), 7.15 (d)	10.35	2.25
2-Methyl-4- nitrophenol[12] [13][14][15][16]				
2-Methyl-5- nitrophenol[17] [18][19][20][21]	DMSO-d ₆			
3-Methyl-2- nitrophenol[22] [23][24][25]	CDCl₃	7.28 (d), 6.90 (t), 6.72 (d)	10.1	2.49
3-Methyl-4- nitrophenol[26] [27][28][29]	~8.0 (d), ~7.0 (dd), ~6.9 (d)	~5.3	~2.5	
4-Methyl-2- nitrophenol[30] [31][32][33]	_			
4-Methyl-3- nitrophenol[34] [35][36][37][38]				

Note: Chemical shifts can vary depending on the solvent and concentration. The multiplicity of the signals (s, d, t, q, m) is indicated where available.

¹³C NMR Spectral Data

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) for Selected Methyl-2-nitrophenol Isomers



Compoun d	Solvent	С-ОН	C-NO ₂	Ar-C	Ar-CH	-СН₃
3-Methyl-2- nitrophenol [24]						
3-Methyl-4- nitrophenol [26]	~160	~140				
2-Methyl-4- nitrophenol [15]			_			

Note: Data for all isomers is not readily available in consistent formats. The table will be updated as more data is acquired and verified.

IR Spectral Data

Table 3: Key IR Absorption Bands (cm⁻¹) for Methyl-2-nitrophenol Isomers



Compound	O-H Stretch	Ar-H Stretch	C=C Stretch (Aromatic)	NO ₂ Stretch (asym/sym)	C-N Stretch
5-Methyl-2- nitrophenol[2]					
2-Methyl-4- nitrophenol[1 2][14]	_				
2-Methyl-5- nitrophenol[1 7]	_				
3-Methyl-2- nitrophenol[2 2][25]	_				
3-Methyl-4- nitrophenol[2 6][29]	3600 - 3200				
4-Methyl-2- nitrophenol[3 2]		-			
4-Methyl-3- nitrophenol[3 5][37]	_				

Note: The O-H stretching frequency is often broad due to hydrogen bonding.

Mass Spectrometry Data

Table 4: Mass Spectrometry Data (m/z) for Methyl-2-nitrophenol Isomers



Compound	Molecular Ion [M]+	Key Fragment Ions
5-Methyl-2-nitrophenol[3]	153	
2-Methyl-3-nitrophenol[9]	153	_
2-Methyl-5-nitrophenol[17][18]	153	 [M-OH], [M-NO2]
3-Methyl-2-nitrophenol[24]	153	
3-Methyl-4-nitrophenol[26]	153	_
4-Methyl-2-nitrophenol[30]	153	_
4-Methyl-3-nitrophenol[35][38]	153	_

Note: All isomers have the same nominal molecular weight. Fragmentation patterns are crucial for differentiation.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of the methyl-nitrophenol isomer (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆; 0.5-0.7 mL) in an NMR tube.[26] Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (0.00 ppm).[26] ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher for protons.[26]

Infrared (IR) Spectroscopy

The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer. For solid samples, a small amount of the compound is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory. The spectrum is typically scanned over the range of 4000 to 400 cm⁻¹. A background spectrum is recorded and subtracted from the sample spectrum.[26]



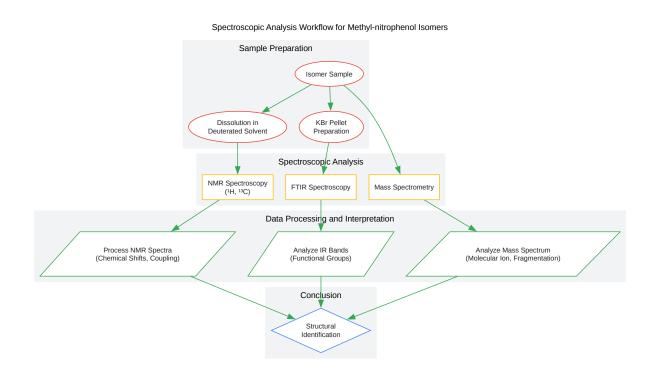
Mass Spectrometry (MS)

Mass spectrometry is performed to determine the mass-to-charge ratio (m/z) of the compound and its fragments. For electron ionization (EI) mass spectrometry, a small amount of the sample is introduced into the instrument, where it is vaporized and bombarded with a high-energy electron beam. This causes ionization and fragmentation of the molecule. The resulting ions are then separated by their m/z ratio and detected.

Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis and identification of a methyl-nitrophenol isomer.





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Caption: Workflow for the spectroscopic analysis of methyl-nitrophenol isomers.

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- To cite this document: BenchChem. [A Comparative Spectroscopic Analysis of 5-Methyl-2-nitrophenol and Its Regioisomers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1361083#spectroscopic-comparison-of-5-methyl-2-nitrophenol-and-its-regioisomers]

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